![molecular formula C14H16N2O2S B5781436 2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5781436.png)
2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
CBKinase1_000413
CBKinase1_000413, also known as BOTRYTIS-INDUCED KINASE1, is a plasma membrane-localized receptor-like protein kinase. It plays a critical role in immunity and phosphate homeostasis in Arabidopsis thaliana . It also plays a role in immune signaling and protein homeostasis .
Oprea1_818198
Oprea1_818198 is associated with the study of fast proton-induced fission of 238U from threshold to 40 MeV . It’s also related to the Operational Potential of Ecosystem Research Applications (OPERAS) project, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being .
HMS2433L06
HMS2433L06 is associated with the International Year of Quantum Science and Technology, celebrating the contributions of quantum science to technological progress . It’s also related to the development of essential software for researchers to revolutionize their work .
CBKinase1_012813
CBKinase1_012813, also known as casein kinase 1, is known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . It also has applications in wastewater treatment, where it’s used to evaluate the treatment efficacy of conventional and intensified treatment wetlands .
2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is associated with the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
Oprea1_628998
Oprea1_628998 is associated with the study of fast proton-induced fission of 238U from threshold to 40 MeV . It’s also related to the applications of Operations Research and Data Science in disrupting illicit markets .
Mechanism of Action
Target of Action
CBKinase1_000413, also known as 2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, HMS2433L06, Oprea1_818198, Oprea1_628998, or CBKinase1_012813, primarily targets Bruton’s tyrosine kinase (BTK) and Activin Receptor-Like Kinase 1 (ALK1) . BTK plays a crucial role in oncogenic signaling that is critical for the proliferation and survival of leukemic cells in many B cell malignancies . ALK1, on the other hand, plays an important role in vascular development, remodeling, and pathologic angiogenesis .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, when interacting with BTK, it inhibits the kinase, disrupting the signal transduction pathway downstream of the B cell antigen receptor (BCR) . When interacting with ALK1, it inhibits angiogenesis and tumorigenesis through a mechanism of action complementary to Anti-VEGF therapies .
Biochemical Pathways
The compound affects multiple biochemical pathways. In the case of BTK, it disrupts the BCR signaling pathway, which is essential for B cell development and function . For ALK1, it affects the TGFβ/ALK1 and VEGF/bFGF pathways in angiogenesis .
Result of Action
The inhibition of BTK by the compound leads to excellent anti-tumor activity, particularly in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and mantle-cell lymphoma (MCL) . The inhibition of ALK1 results in the suppression of angiogenesis and tumor growth .
properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-12(2)14(8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKDPAVWIGGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide |
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